Meso-chimonanthine
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Overview
Description
Meso-chimonanthine is a chimonanthine.
Scientific Research Applications
Isolation and Identification
Meso-chimonanthine, a dimeric indole alkaloid, has been isolated from various plant species such as Psychotria forsteriana and Psychotria oleoides. Its identification is based on spectral data and comparison with previously described compounds (Adjibadé et al., 1992); (Jannic et al., 1999).
Total Synthesis and Structural Elucidation
The total synthesis of this compound has been achieved, aiding in the understanding of its structure and stereochemistry. This process involved methodologies such as diazene fragmentation and catalytic amination (Lathrop & Movassaghi, 2013); (Snell et al., 2012).
Cytotoxic Effects
Some studies have explored the cytotoxic effects of this compound. For example, it demonstrated moderate cytotoxic effects against various human carcinoma cells (Ma et al., 2015).
Synthetic Applications
This compound has been used in the synthesis of other complex alkaloids, showcasing its significance in organic synthesis. Techniques such as oxidative coupling and catalytic deacylative alkylations have been employed in this context (Sun et al., 2014); (Ishikawa et al., 2002); (Kumar et al., 2017).
Antimicrobial Properties
Research has also indicated antimicrobial properties of compounds isolated from plants containing this compound, highlighting its potential in this area (Zhang et al., 2009); (Wang, 2013).
Properties
Molecular Formula |
C22H26N4 |
---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(3aS,8bS)-8b-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole |
InChI |
InChI=1S/C22H26N4/c1-25-13-11-21(15-7-3-5-9-17(15)23-19(21)25)22-12-14-26(2)20(22)24-18-10-6-4-8-16(18)22/h3-10,19-20,23-24H,11-14H2,1-2H3/t19-,20+,21+,22- |
InChI Key |
HOYXPMHLHJOGHD-ZDNVTZCJSA-N |
Isomeric SMILES |
CN1CC[C@]2([C@@H]1NC3=CC=CC=C32)[C@@]45CCN([C@@H]4NC6=CC=CC=C56)C |
SMILES |
CN1CCC2(C1NC3=CC=CC=C32)C45CCN(C4NC6=CC=CC=C56)C |
Canonical SMILES |
CN1CCC2(C1NC3=CC=CC=C32)C45CCN(C4NC6=CC=CC=C56)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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